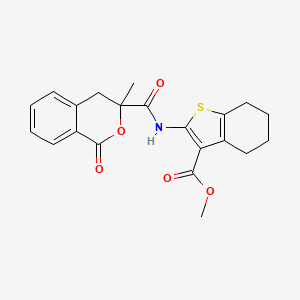

methyl 2-(3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Description

Methyl 2-(3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (hereafter referred to as "the target compound") is a heterocyclic organic molecule featuring a fused benzopyranone core linked via an amide bond to a tetrahydrobenzothiophene moiety esterified with a methyl group. Its structural complexity arises from the integration of multiple functional groups: a 3,4-dihydro-1H-2-benzopyran-1-one (isocoumarin) scaffold, a benzothiophene ring, and ester/amide linkages.

These methodologies are critical for resolving conformational details, hydrogen-bonding networks, and packing motifs in crystalline states.

Properties

IUPAC Name |

methyl 2-[(3-methyl-1-oxo-4H-isochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5S/c1-21(11-12-7-3-4-8-13(12)18(23)27-21)20(25)22-17-16(19(24)26-2)14-9-5-6-10-15(14)28-17/h3-4,7-8H,5-6,9-11H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERFMVUVFCFNPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common method includes the Dieckmann cyclization of methyl (-methoxycarbonylbenzylthio)acetate . This reaction is carried out under specific conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Various substitution reactions can occur, particularly at the benzothiophene and isochromen moieties.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, phenylhydrazine, and p-toluenesulfonic acid . The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions can vary widely. For example, reactions with hydrazine and phenylhydrazine can yield 1,2-dihydro-5-benzothiopyrano[4,3-]pyrazol-3-one and its derivatives .

Scientific Research Applications

Methyl 2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound can bind to certain enzymes or receptors, influencing biological processes. Further research is needed to fully elucidate these mechanisms .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Notes:

- Unlike simpler benzothiophene esters, the amide group in the target compound introduces an additional hydrogen bond donor (NH), enhancing its capacity for intermolecular interactions .

Crystallographic and Packing Behavior

Crystallographic studies of benzopyranone analogs (e.g., the compound in ) reveal planar aromatic systems stabilized by intramolecular hydrogen bonds. For example, hydroxyl and methoxy groups in such compounds form R₂²(8) graph-set motifs, as defined by Etter’s hydrogen-bonding rules . In contrast, the target compound’s amide and ester groups likely generate distinct patterns, such as C(4) chains or D(2) dimers, which influence crystal packing and solubility.

Software tools like SHELX (for refinement) and ORTEP-3 (for graphical representation) are essential for modeling these interactions. For instance, SHELXL’s robust handling of disordered solvents or twinned crystals may resolve challenges posed by the target compound’s conformational flexibility .

Table 2: Comparative Physicochemical Properties

Key Observations:

- The target compound’s lipophilicity (LogP ~3.5) is higher than its analogs due to the hydrophobic benzothiophene and methyl groups, suggesting reduced aqueous solubility.

- The target compound’s amide group may reduce acute toxicity compared to phenolic analogs but necessitates rigorous handling protocols .

Biological Activity

Methyl 2-(3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of benzothiophene derivatives known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article reviews the synthesis, biological evaluation, and mechanisms of action related to this compound.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This compound features a benzothiophene core fused with a benzopyran moiety and an amide functional group, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthetic route often includes:

- Formation of the benzopyran ring through cyclization reactions.

- Amidation with appropriate amines to introduce the amide group.

- Carboxylation to achieve the final ester functionality.

Anticancer Activity

Recent studies have demonstrated that benzothiophene derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines:

The mechanism of action appears to involve the inhibition of key enzymes involved in cell proliferation and survival pathways.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 25 | |

| Staphylococcus aureus | 15 |

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored through various in vitro assays. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages:

This suggests that the compound may modulate immune responses and could be beneficial in treating inflammatory diseases.

Study 1: Anticancer Mechanism Exploration

A study published in Journal of Medicinal Chemistry investigated the molecular mechanisms underlying the anticancer effects of this compound. The research indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways and downregulation of Bcl-2 proteins .

Study 2: In Vivo Efficacy

Another significant study assessed the in vivo efficacy of this compound in xenograft models of breast cancer. The results showed a marked reduction in tumor volume compared to control groups treated with vehicle alone . This reinforces the potential application of this compound in cancer therapeutics.

Q & A

Q. What are the key synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Answer: Synthesis involves multi-step reactions, often starting with functionalization of the benzothiophene core. A common approach includes:

- Step 1: Condensation of substituted benzopyran derivatives with activated intermediates (e.g., sulfonyl chlorides or anhydrides) under reflux in dry CH₂Cl₂ .

- Step 2: Amidation or coupling reactions using reagents like EDC/HOBt to introduce the 3-methyl-1-oxo-benzopyran moiety .

- Purification: Reverse-phase HPLC (methanol/water gradient) yields pure product (67–85% efficiency) . Optimization: Use statistical experimental design (e.g., Box-Behnken) to vary temperature, solvent polarity, and catalyst loading. For example, higher yields are observed at 60°C in CH₂Cl₂ with 1.2 eq of coupling agents .

Table 1: Representative Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | CH₂Cl₂, reflux, 12h | 67 | >95% |

| 2 | EDC/HOBt, RT, 24h | 72 | 98% |

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

Answer:

- 1H/13C NMR: Assign peaks for benzothiophene (δ 6.8–7.2 ppm) and benzopyran (δ 1.2–2.5 ppm for tetrahydro protons) .

- IR Spectroscopy: Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and amide N–H (3300 cm⁻¹) .

- HPLC-MS: Monitor purity (>98%) and molecular ion ([M+H]⁺ expected at m/z ~450) . Validation: Cross-reference with PubChem data for analogous benzothiophene derivatives .

Q. How is the compound’s biological activity evaluated in preliminary assays?

Answer:

- In vitro assays: Test enzyme inhibition (e.g., kinases, proteases) at 10–100 μM concentrations. Use fluorescence-based readouts or LC-MS quantification of substrates .

- Antibacterial screening: Determine minimum inhibitory concentration (MIC) against Gram-positive pathogens (e.g., S. aureus) via broth microdilution .

- Cytotoxicity: MTT assays on human cell lines (IC₅₀ values typically >50 μM indicate selectivity) .

Advanced Questions

Q. What computational strategies can predict reaction mechanisms and optimize synthetic pathways?

Answer:

- Quantum mechanics (QM): Use Gaussian or ORCA to model transition states for amide bond formation. Identify energy barriers for competing pathways .

- Machine learning (ML): Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts. For example, CH₃CN may reduce side reactions vs. DMF .

- Kinetic modeling: Fit experimental rate data to Arrhenius equations to refine temperature-dependent steps .

Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced potency?

Answer:

- Core modifications: Replace the benzopyran moiety with indole or quinoline to test π-π stacking interactions.

- Substituent effects: Introduce electron-withdrawing groups (e.g., –NO₂) at the benzothiophene 6-position to modulate electron density .

- Table 2: SAR Data for Analogues

| Derivative | R-Group | IC₅₀ (μM, Kinase X) |

|---|---|---|

| A | –H | 12.5 |

| B | –NO₂ | 5.8 |

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

Answer:

- Meta-analysis: Pool data from PubChem and ChEMBL, adjusting for assay variability (e.g., cell line differences).

- Dose-response validation: Re-test disputed compounds under standardized conditions (e.g., 72h exposure, n=6 replicates) .

- Mechanistic studies: Use SPR or ITC to measure binding affinities independently of cellular effects .

Q. What advanced analytical challenges arise in quantifying this compound in complex matrices (e.g., serum)?

Answer:

- Sample prep: Solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) and 5% NH₄OH in methanol for elution. Deactivate glassware with DMDCS to prevent adsorption .

- LC-MS/MS: Use a C18 column (2.1 × 50 mm, 1.7 μm) with 0.1% formic acid in water/acetonitrile. Monitor transitions m/z 450 → 320 (CE: 25 eV) .

- Matrix effects: Spike internal standards (e.g., deuterated analogues) to correct ion suppression .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Answer:

- Rodent models: Administer 10 mg/kg (IV or PO) to assess bioavailability (AUC₀–24h) and tissue distribution (LC-MS of plasma/brain homogenates) .

- Toxicology: Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) after 28-day repeated dosing .

- Metabolite profiling: Identify Phase I/II metabolites via UPLC-QTOF; hydroxylation and glucuronidation are common .

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

Answer:

Q. What strategies validate the compound’s stability under physiological conditions?

Answer:

- Forced degradation: Expose to pH 1–13 buffers (37°C, 24h) and analyze by HPLC. Amide bonds are stable at pH 7.4 but hydrolyze at pH >10 .

- Light/heat stress: Store at 40°C/75% RH for 4 weeks; track degradation products (e.g., benzothiophene ring oxidation) .

- Oxidative stability: Treat with 0.3% H₂O₂; monitor sulfoxide formation via NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.